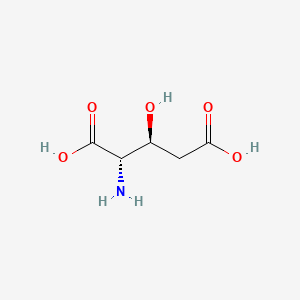

(S)-3-hydroxy-L-glutamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-hydroxy-L-glutamic acid is a 3-hydroxy-L-glutamic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Applications

Recent studies have highlighted the potential of glutamic acid derivatives, including 3-HG, in anticancer therapies. For example, conjugates of glutamic acid with chemotherapeutic agents such as cisplatin have shown enhanced solubility and reduced toxicity while maintaining efficacy against cancer cells. Specifically, the conjugate γ-poly(α,L-glutamic acid)-cisplatin demonstrated significant antitumor activity in preclinical models, indicating that 3-HG and its derivatives could be valuable in developing targeted cancer therapies .

1.2 Neuroprotective Effects

3-HG has been studied for its neuroprotective properties. It may play a role in modulating neurotransmitter systems, particularly glutamatergic signaling pathways. Research suggests that hydroxylated amino acids can influence synaptic plasticity and cognitive functions, making 3-HG a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

2.1 Enzyme Substrates

(S)-3-Hydroxy-L-glutamic acid serves as a substrate for various enzymatic reactions, particularly in the synthesis of modified proteins and peptides. Its unique hydroxyl group allows for the formation of hydrogen bonds, which can enhance the stability and functionality of peptide-based drugs . The compound's stereochemistry also provides opportunities to synthesize non-racemic analogs that can be used as chirons in complex organic syntheses.

2.2 Metabolic Pathways

In metabolic studies, 3-HG has been implicated in pathways involving amino acid metabolism and neurotransmitter synthesis. Its role as a metabolite can provide insights into metabolic disorders and potential therapeutic targets for conditions like hyperammonemia .

Case Studies

Eigenschaften

Molekulargewicht |

131.13 |

|---|---|

IUPAC-Name |

(2S,3S)-2-amino-3-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |

SMILES |

C(C(C(C(=O)O)N)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.